4-Methylimidazole

Nucleophilicity Organocatalysis Reaction Kinetics

4-Methylimidazole (4-MI) is the preferred imidazole isomer when preserved nucleophilic reactivity is critical. Unlike 2-methylimidazole—where steric hindrance from the ortho-methyl group severely diminishes reactivity—the 4-methyl substitution pattern retains robust nucleophilicity, delivering superior performance in dephosphorylation reactions and electrophilic substitutions. For coordination chemistry, 4-MI offers predictable Nτ metal binding geometry with Zn(II) and Cu(II), faithfully mimicking histidine residues in biomimetic catalyst design. As an epoxy curing agent, its unique thermal latency extends pot life versus unsubstituted imidazole. Choose 4-MI for reproducible, regiospecific performance.

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 822-36-6
Cat. No. B133652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylimidazole
CAS822-36-6
Synonyms4(5)-methylimidazole
4-methylimidazole
4-methylimidazole hydride
4-methylimidazole oxalate (1:1)
4-methylimidazole, ion(1-)
5-methylimidazole
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1=CN=CN1
InChIInChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
InChIKeyXLSZMDLNRCVEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ethanol

4-Methylimidazole (CAS 822-36-6) Procurement Guide: Technical Specifications and Industrial Applications


4-Methylimidazole (4-MI, CAS 822-36-6), a heterocyclic building block, is a monomethylated imidazole derivative widely employed in synthesizing pharmaceuticals, agrochemicals, dyes, and epoxy curing agents [1]. Its molecular architecture features a methyl group specifically positioned at the 4-position of the imidazole ring, which critically modulates its electronic and steric properties, thereby distinguishing its reactivity profile from other imidazole isomers like 2-methylimidazole and 1-methylimidazole . This regiospecific substitution influences fundamental chemical behaviors, including nucleophilicity, metal coordination geometry, and catalytic activity, making it a compound of significant scientific and industrial interest.

4-Methylimidazole (CAS 822-36-6) Procurement Guide: Why It Cannot Be Interchanged with Imidazole Analogs


Substituting 4-methylimidazole with unsubstituted imidazole or a different regioisomer like 2-methylimidazole is not straightforward in research and industrial applications. The position of the methyl group on the imidazole ring fundamentally alters the molecule's electron density distribution and steric environment, leading to substantial differences in basicity, nucleophilic reactivity, and coordination chemistry [1]. For instance, the electron-donating effect of the methyl group in 4-methylimidazole uniquely preserves or enhances nucleophilicity compared to imidazole, while the same substituent in 2-methylimidazole significantly decreases reactivity due to steric hindrance . Furthermore, the 4-methyl substitution pattern influences the regioselectivity of metal binding, favoring Nτ coordination over Nπ, a critical factor in designing biomimetic catalysts and metal-organic frameworks [2]. Such divergent behaviors necessitate careful selection of the specific methylimidazole isomer for targeted performance.

4-Methylimidazole (CAS 822-36-6) Quantitative Evidence: Differentiating Performance Data for Scientific Selection


Preserved Nucleophilic Reactivity of 4-Methylimidazole Versus Imidazole

4-Methylimidazole is unique among methyl-substituted imidazoles (xMEI) in that its nucleophilic reactivity is preserved relative to unsubstituted imidazole, whereas 2-methylimidazole shows a significant decrease in reactivity .

Nucleophilicity Organocatalysis Reaction Kinetics

Enhanced Reactivity in Chlorination: 4-Methylimidazole vs. 2-Methylimidazole and Imidazole

In aqueous chlorination reactions, 4-methylimidazole exhibits the highest specific reaction rate compared to imidazole, 1-methylimidazole, and 2-methylimidazole [1].

Chlorination Halogenation Reaction Kinetics

Preferred Nτ Coordination Geometry for 4-Methylimidazole Metal Complexes

DFT calculations reveal that 4-methylimidazole ligands favor coordination to Zn(II) and Cu(II) via the Nτ nitrogen atom, a preference not observed or differently manifested in unsubstituted imidazole [1].

Coordination Chemistry Metal Complexes DFT

Superior Epoxy Curing Latency of 4-Methylimidazole Compared to Imidazole

In a comparative study of epoxy-phenolic resin curing agents, unmodified 4-methylimidazole (4MZ) demonstrated better thermal latency than unmodified imidazole [1].

Epoxy Resin Curing Agent Thermal Latency

Differential Modulation of Cytochrome P450 1A2 Activity by 4-Methylimidazole

4-Methylimidazole differentially modulates the cumyl hydroperoxide (CHP) reaction with wild-type cytochrome P450 1A2, hampering cumyl alcohol formation, in contrast to 2-methylimidazole which has no essential influence [1].

Cytochrome P450 Enzyme Inhibition Toxicology

Distinct Thermal Decomposition Behavior in Metal Complexes

The thermal characteristics of coordination compounds obtained with Co(II), Ni(II), and Cu(II) differ between 2-methylimidazole and 4-methylimidazole ligands [1].

Thermal Analysis Coordination Polymers Stability

4-Methylimidazole (CAS 822-36-6): Key Application Scenarios and Use Cases for Procurement


Nucleophilic Organocatalysis and Synthetic Chemistry

4-Methylimidazole is the preferred imidazole-based catalyst for reactions requiring preserved nucleophilic reactivity. Unlike 2-methylimidazole, its nucleophilicity is not diminished by steric hindrance , making it a superior choice for dephosphorylation reactions and as a building block where high reactivity in chlorination or other electrophilic substitutions is desired [1].

Design of Biomimetic Metal Complexes and Coordination Polymers

For researchers modeling metalloenzymes or designing coordination polymers, 4-methylimidazole offers a predictable Nτ coordination geometry with Zn(II) and Cu(II) ions . This mimics the histidine-metal binding in biological systems and provides a distinct advantage over unsubstituted imidazole or 2-methylimidazole for achieving specific, tunable metal-ligand architectures.

Epoxy Resin Formulations Requiring Extended Pot Life

In the manufacture of epoxy-based coatings, adhesives, and composites, 4-methylimidazole serves as a curing agent with superior thermal latency compared to unsubstituted imidazole . This property translates to a longer working life for the resin mixture before curing commences, a critical processing parameter in industrial settings.

Cytochrome P450 Enzyme Studies and Toxicology Research

4-Methylimidazole is a valuable tool compound for probing cytochrome P450 1A2 activity, as it uniquely hampers the cumyl alcohol formation pathway . Its differential effect, compared to the inert 2-methylimidazole, allows for the selective investigation of P450-mediated metabolism and is crucial for understanding the compound's own toxicological profile [1].

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